molecular formula C11H7Cl2NO2 B175205 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde CAS No. 151772-24-6

2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde

Cat. No. B175205
M. Wt: 256.08 g/mol
InChI Key: INUHYLAJVYJEND-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H7Cl2NO2 . It has a molecular weight of 256.09 . The compound is typically stored under inert gas at 4°C .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde and related analogs involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is 1S/C10H7Cl2NO/c1-14-6-2-3-9-7 (4-6)8 (11)5-10 (12)13-9/h2-5H,1H3 . The compound features a planar molecule, excluding the methyl H atoms .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could include 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde, covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is a solid compound .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Systems

Research on 2-chloroquinoline-3-carbaldehyde and related analogs, including 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde, has shown significant advancements in the synthesis of quinoline ring systems. These compounds have been utilized in constructing fused or binary heterocyclic systems with diverse applications in synthetic and medicinal chemistry (Hamama et al., 2018).

Biological Evaluation

Quinoline derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have been evaluated for their ABTS radical-scavenging activity and antimicrobial properties. Certain derivatives demonstrated significant antibacterial and antifungal activities against various microbial species (Tabassum et al., 2014).

Corrosion Inhibition

Studies on quinoline derivatives, including those related to 2,4-dichloroquinoline-3-carbaldehyde, have shown potential as corrosion inhibitors for mild steel in acidic environments. Their effectiveness has been attributed to their adsorption properties and interactions with metal surfaces (Lgaz et al., 2017).

Antimicrobial and Antioxidant Activities

Quinoline derivatives, including 2,4-dichloroquinoline-3-carbaldehyde, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds have shown promising results in inhibiting the growth of various bacterial strains and demonstrating significant antioxidant properties (Zeleke et al., 2020).

Drug Discovery and Medicinal Chemistry

In the field of drug discovery, halogenated quinoline building blocks, derived from compounds like 2,4-dichloroquinoline-3-carbaldehyde, have been utilized in the synthesis of antibiotics. Their structural features make them valuable in the development of new antimicrobial agents (Flagstad et al., 2014).

Antimalarial Activity

Quinoline derivatives, related to 2,4-dichloroquinoline-3-carbaldehyde, have been synthesized and tested for their antimalarial activity against Plasmodium falciparum. Certain compounds demonstrated significant inhibitory activity, indicating their potential as antimalarial agents (Alam et al., 2011).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404, P411, P422 .

properties

IUPAC Name

2,4-dichloro-6-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-6-2-3-9-7(4-6)10(12)8(5-15)11(13)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUHYLAJVYJEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=C2Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452691
Record name 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde

CAS RN

151772-24-6
Record name 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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